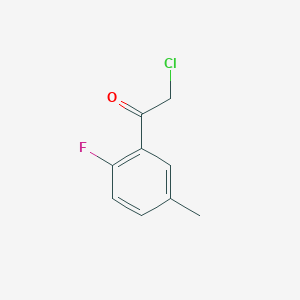

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one

Beschreibung

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one is a halogenated acetophenone derivative with the molecular formula C₉H₇ClFO (Mol. Wt. 189.61). Its structure features a chloroacetyl group (-COCH₂Cl) attached to a substituted benzene ring containing fluorine at the 2-position and a methyl group at the 5-position.

Eigenschaften

CAS-Nummer |

66122-32-5 |

|---|---|

Molekularformel |

C9H8ClFO |

Molekulargewicht |

186.61 g/mol |

IUPAC-Name |

2-chloro-1-(2-fluoro-5-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8ClFO/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |

InChI-Schlüssel |

IBDAPKLPIMSQNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)F)C(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-fluoro-5-methylbenzoyl chloride reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-chloro-1-(2-fluoro-5-methylphenyl)ethanol.

Oxidation: Formation of 2-chloro-1-(2-fluoro-5-methylphenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

Material Science: Utilized in the preparation of functional materials with specific properties.

Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

- Electronic Effects: The fluoro substituent in the target compound is strongly electron-withdrawing (-I effect), enhancing electrophilicity at the carbonyl group. This contrasts with ethoxy in [], which donates electrons (+M effect), reducing reactivity in electrophilic substitutions . Hydroxy groups (e.g., []) introduce hydrogen bonding, increasing solubility in polar solvents but lowering thermal stability compared to non-hydroxy analogs .

Physicochemical Properties

Table 2: Physical Property Comparison

- Thermal Stability: Brominated analogs (e.g., []) exhibit lower melting points than chlorinated derivatives due to weaker C-Br bonds . Hydroxy-substituted compounds ([]) have higher melting points than non-hydroxy analogs due to intermolecular H-bonding .

Table 3: Reactivity Comparison

- Nucleophilic Substitution :

- Cyclization: Hydroxy-substituted derivatives ([]) can form benzofuranones via intramolecular cyclization, a pathway absent in the target compound .

Biologische Aktivität

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of chlorine and fluorine atoms in the aromatic ring enhances its lipophilicity and bioavailability, which are critical factors in drug design.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits moderate antibacterial and antifungal properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Initial findings indicate that it may inhibit cancer cell proliferation by interacting with key molecular targets involved in cell signaling pathways.

The biological effects of this compound are believed to arise from its ability to interact with specific enzymes and receptors. For instance, it may inhibit kinases that are crucial in cancer pathways, leading to reduced cell growth and survival. Additionally, its structural features allow it to bind effectively to proteins involved in inflammatory responses, suggesting potential anti-inflammatory effects as well.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against Gram-positive and Gram-negative bacteria | |

| Antifungal | Effective against common fungal strains | |

| Anticancer | Inhibits proliferation in cancer cell lines |

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone | Moderate | Moderate |

| 2-Fluoro-1-(3-trifluoromethylphenyl)ethanone | Low | Significant |

Case Studies

Study 1: Anticancer Evaluation

In a recent study, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potential for further development as an anticancer therapeutic agent.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound. It was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values that indicate moderate effectiveness compared to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.